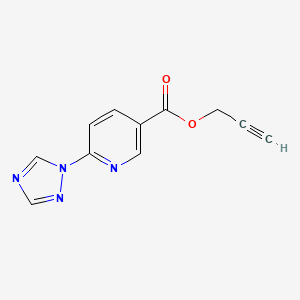
6-(1H-1,2,4-三唑-1-基)烟酸2-丙炔酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propynyl 6-(1H-1,2,4-triazol-1-yl)nicotinate is a chemical compound with the molecular formula C₁₁H₈N₄O₂ and a molecular weight of 228.21 g/mol . This compound is notable for its incorporation of both a triazole ring and a nicotinate moiety, making it a subject of interest in various fields of research, including medicinal chemistry and materials science.
科学研究应用
2-Propynyl 6-(1H-1,2,4-triazol-1-yl)nicotinate has several scientific research applications:
作用机制
Target of Action
The primary targets of 2-propynyl 6-(1H-1,2,4-triazol-1-yl)nicotinate are cancer cells, specifically MCF-7 and HCT-116 cell lines . These cell lines are often used in research as models for breast cancer and colon cancer, respectively .
Mode of Action
2-propynyl 6-(1H-1,2,4-triazol-1-yl)nicotinate interacts with its targets by inhibiting their proliferation . This is achieved through the induction of apoptosis, a process of programmed cell death .
Biochemical Pathways
It is known that the compound’s cytotoxic effects are related to its ability to induce apoptosis in cancer cells . This suggests that it may affect pathways related to cell survival and death.
Pharmacokinetics
Its effectiveness against cancer cells suggests that it has sufficient bioavailability to exert its effects .
Result of Action
The result of 2-propynyl 6-(1H-1,2,4-triazol-1-yl)nicotinate’s action is the inhibition of cancer cell proliferation and the induction of apoptosis . This leads to a decrease in the number of viable cancer cells, potentially slowing the progression of the disease .
准备方法
. The reaction conditions often include the use of copper(I) catalysts and an inert atmosphere to facilitate the formation of the triazole ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
化学反应分析
2-Propynyl 6-(1H-1,2,4-triazol-1-yl)nicotinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
相似化合物的比较
2-Propynyl 6-(1H-1,2,4-triazol-1-yl)nicotinate can be compared with other similar compounds, such as:
2-(1H-1,2,4-triazol-1-yl)terephthalic acid: This compound also contains a triazole ring and is used in similar applications.
4-(2-chloro-6-(1H-1,2,4-triazol-1-yl)phenyl)benzoic acid isopropyl ester: Known for its antifungal activity.
2,5-bis(1H-1,2,4-triazol-1-yl)terephthalic acid: Used in the formation of polymeric networks and coordination complexes.
The uniqueness of 2-propynyl 6-(1H-1,2,4-triazol-1-yl)nicotinate lies in its specific combination of the triazole and nicotinate moieties, which confer distinct chemical and biological properties.
属性
IUPAC Name |
prop-2-ynyl 6-(1,2,4-triazol-1-yl)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O2/c1-2-5-17-11(16)9-3-4-10(13-6-9)15-8-12-7-14-15/h1,3-4,6-8H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDZNWEWJQUZBDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC(=O)C1=CN=C(C=C1)N2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-chloro-1-[4-(1H-pyrazol-1-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]propan-1-one](/img/structure/B2513913.png)

![8-(3-methoxypropyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2513919.png)
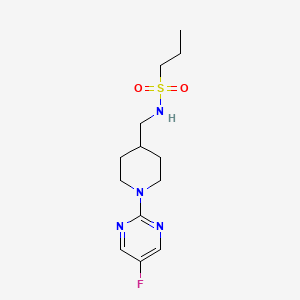
![2-({1-[(3-chlorophenyl)methanesulfonyl]pyrrolidin-2-yl}methyl)-2H-1,2,3-triazole](/img/structure/B2513922.png)
![2-Fluoro-4-[(3-methylbenzyl)oxy]-1,1'-biphenyl](/img/structure/B2513924.png)
![3-[Boc-(methyl)amino]-3-oxetanecarboxylic acid](/img/structure/B2513926.png)
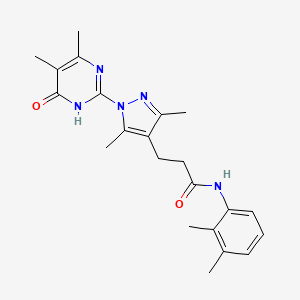
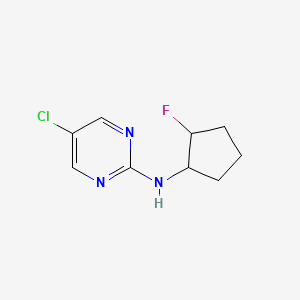
![3-Bromo-2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2513931.png)
![ethyl 5-[4-(dimethylsulfamoyl)benzamido]-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2513932.png)
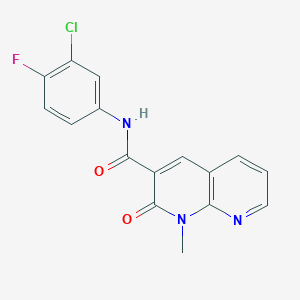
![N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2513935.png)
![4-Isopropyl-1-(p-tolyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazine-7-thione](/img/structure/B2513936.png)
